

H-Leu-OEt.HCl: A Comprehensive Technical Guide for Peptide Synthesis

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Compound of Interest

Compound Name: *H-Leu-OEt.HCl*

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Introduction

L-Leucine ethyl ester hydrochloride (**H-Leu-OEt.HCl**) is a pivotal starting material in the field of peptide synthesis. As a protected form of the amino acid leucine, it offers a stable and reactive building block for the stepwise construction of peptide chains. The ethyl ester protection of the C-terminus and the hydrochloride salt of the N-terminus render the molecule suitable for various coupling strategies in both solution-phase and solid-phase peptide synthesis (SPPS). This technical guide provides an in-depth overview of the properties, applications, and detailed methodologies associated with the use of **H-Leu-OEt.HCl** in modern peptide synthesis, with a particular focus on quantitative data, experimental protocols, and the illustration of relevant biological pathways.

Physicochemical Properties of H-Leu-OEt.HCl

A thorough understanding of the physicochemical properties of **H-Leu-OEt.HCl** is essential for its effective application in peptide synthesis. These properties influence its solubility, reactivity, and storage conditions.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₇ NO ₂ ·HCl	[1]
Molecular Weight	195.69 g/mol	[1]
Appearance	White to off-white powder or crystals	[1]
Melting Point	134-136 °C	[1]
Solubility	Soluble in water and polar organic solvents like DMF and DCM.	[1]
Storage	2-8°C	[1]
Purity	≥99.0%	[2]

H-Leu-OEt.HCl in Solution-Phase Peptide Synthesis (SPPS)

Solution-phase peptide synthesis remains a valuable technique for the production of short peptides and peptide fragments. **H-Leu-OEt.HCl** is frequently employed as the C-terminal starting material in this approach. The general workflow involves the coupling of an N-protected amino acid to the deprotected amino group of **H-Leu-OEt.HCl**.

Experimental Protocol: Synthesis of a Protected Dipeptide (e.g., Boc-Ala-Leu-OEt)

This protocol outlines a general procedure for the synthesis of a protected dipeptide using Boc-L-alanine and **H-Leu-OEt.HCl** with dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

- Boc-L-Alanine (Boc-Ala-OH)
- L-Leucine ethyl ester hydrochloride (**H-Leu-OEt.HCl**)

- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- Neutralization of **H-Leu-OEt.HCl**: Dissolve **H-Leu-OEt.HCl** (1.05 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath and add TEA or DIPEA (1.05 equivalents) dropwise. Stir for 15-20 minutes at 0°C.
- Activation of Boc-Ala-OH: In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool to 0°C and add a solution of DCC (1.1 equivalents) in DCM. Stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
- Coupling: Add the neutralized **H-Leu-OEt.HCl** solution from step 1 to the activated Boc-Ala-OH mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.
- Work-up: Filter the reaction mixture to remove the precipitated DCU. Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

- Purification: The crude product can be purified by silica gel column chromatography.

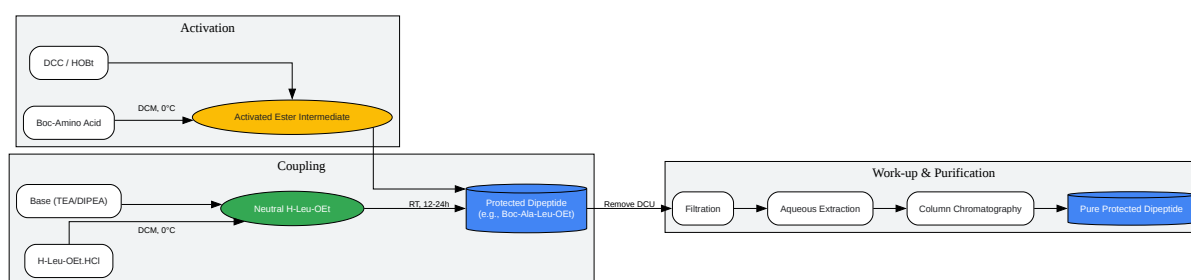
Quantitative Data for Solution-Phase Dipeptide Synthesis

The following table summarizes typical yields for the solution-phase synthesis of dipeptides using an N-protected amino acid and an amino acid ester hydrochloride.

N-Protected Amino Acid	Amino Acid Ester	Coupling Reagents	Solvent	Typical Yield (%)	Reference(s)
Boc-Ala-OH	H-Gly-OEt.HCl	DCC/HOBt	DCM	85-95	[3]
Boc-Leu-OH	H-Leu-OMe.HCl	DCC/HOBt	DCM	61.6	[4]
Z-D-Leu-OH	H-Gly-OMe.HCl	DCC/HOBt	-	-	[5]

Note: Yields are highly dependent on the specific amino acids, coupling reagents, and reaction conditions.

Workflow for Solution-Phase Dipeptide Synthesis



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Solution-Phase Dipeptide Synthesis Workflow

H-Leu-OEt.HCl in Solid-Phase Peptide Synthesis (SPPS)

While **H-Leu-OEt.HCl** is more commonly used in solution-phase synthesis, the principles of its reactivity are applicable to SPPS. In SPPS, the C-terminal amino acid is first anchored to a solid support (resin). For a peptide ending in leucine, a resin pre-loaded with Fmoc-Leu would typically be used. The synthesis then proceeds by sequential deprotection of the N-terminus and coupling of the next N-protected amino acid.

Case Study: Solid-Phase Synthesis of Leu-Enkephalin

Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide. Its synthesis serves as an excellent example of SPPS.

Materials:

- Fmoc-Leu-Wang resin
- Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt
- Base: DIPEA
- Deprotection reagent: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: Trifluoroacetic acid (TFA), water, triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Leu-Wang resin in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from leucine.
- Washing: Wash the resin thoroughly with DMF and DCM.
- Coupling of the Next Amino Acid (Fmoc-Phe-OH):
 - Pre-activate Fmoc-Phe-OH with HBTU/HOBt and DIPEA in DMF.
 - Add the activated amino acid solution to the resin and agitate.
 - Monitor the reaction completion using a Kaiser test.
- Washing: Wash the resin with DMF and DCM.
- Repeat Cycles: Repeat the deprotection, washing, and coupling steps for Fmoc-Gly-OH, another Fmoc-Gly-OH, and finally Fmoc-Tyr(tBu)-OH.

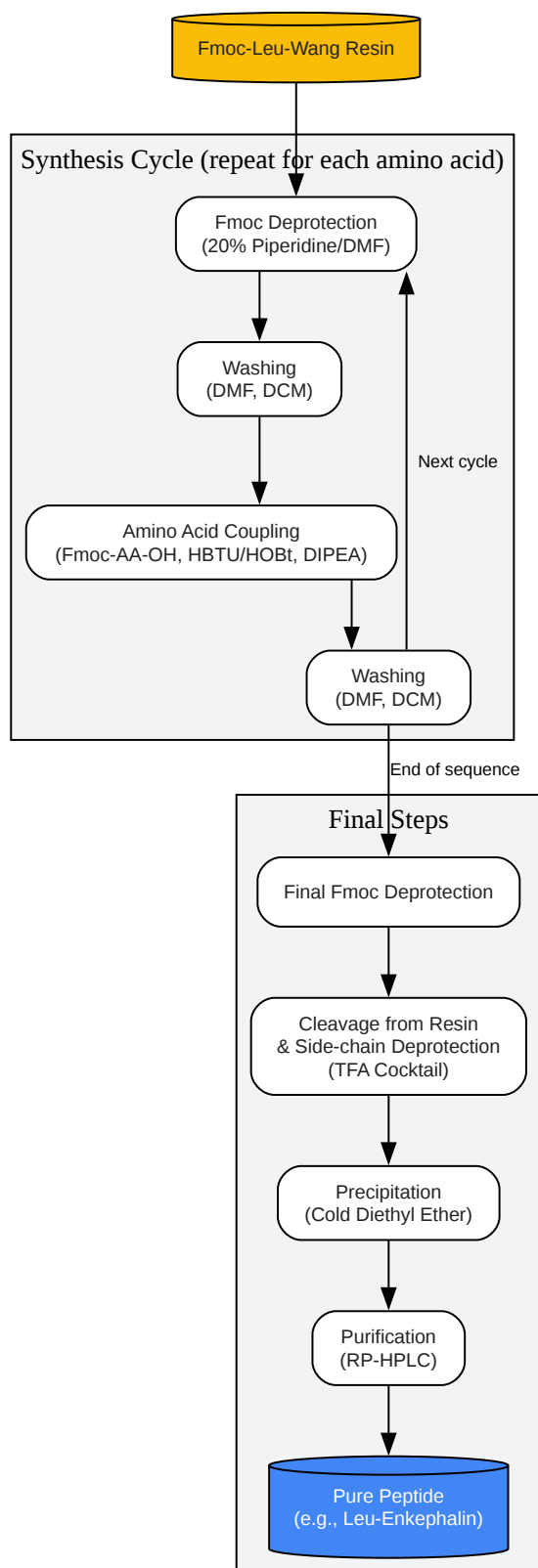
- Final Deprotection: Remove the N-terminal Fmoc group from Tyrosine.
- Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting group from Tyrosine.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. The crude product can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).^[6]

Quantitative Data for Solid-Phase Peptide Synthesis

The following table provides typical parameters and expected outcomes for Fmoc-based SPPS.

Parameter	Expected Value	Notes
Resin Loading	0.3 - 0.8 mmol/g	Varies with the resin type.
Amino Acid Excess	3 - 5 equivalents	To drive the coupling reaction to completion.
Coupling Time	1 - 2 hours	Can be monitored by a Kaiser test.
Coupling Efficiency (per step)	>99%	Crucial for the synthesis of long peptides.
Crude Peptide Purity (by HPLC)	60 - 85%	Highly dependent on peptide length and sequence.
Overall Yield (after purification)	10 - 40%	Dependent on peptide length, sequence, and purification efficiency.

Workflow for Solid-Phase Peptide Synthesis (SPPS)



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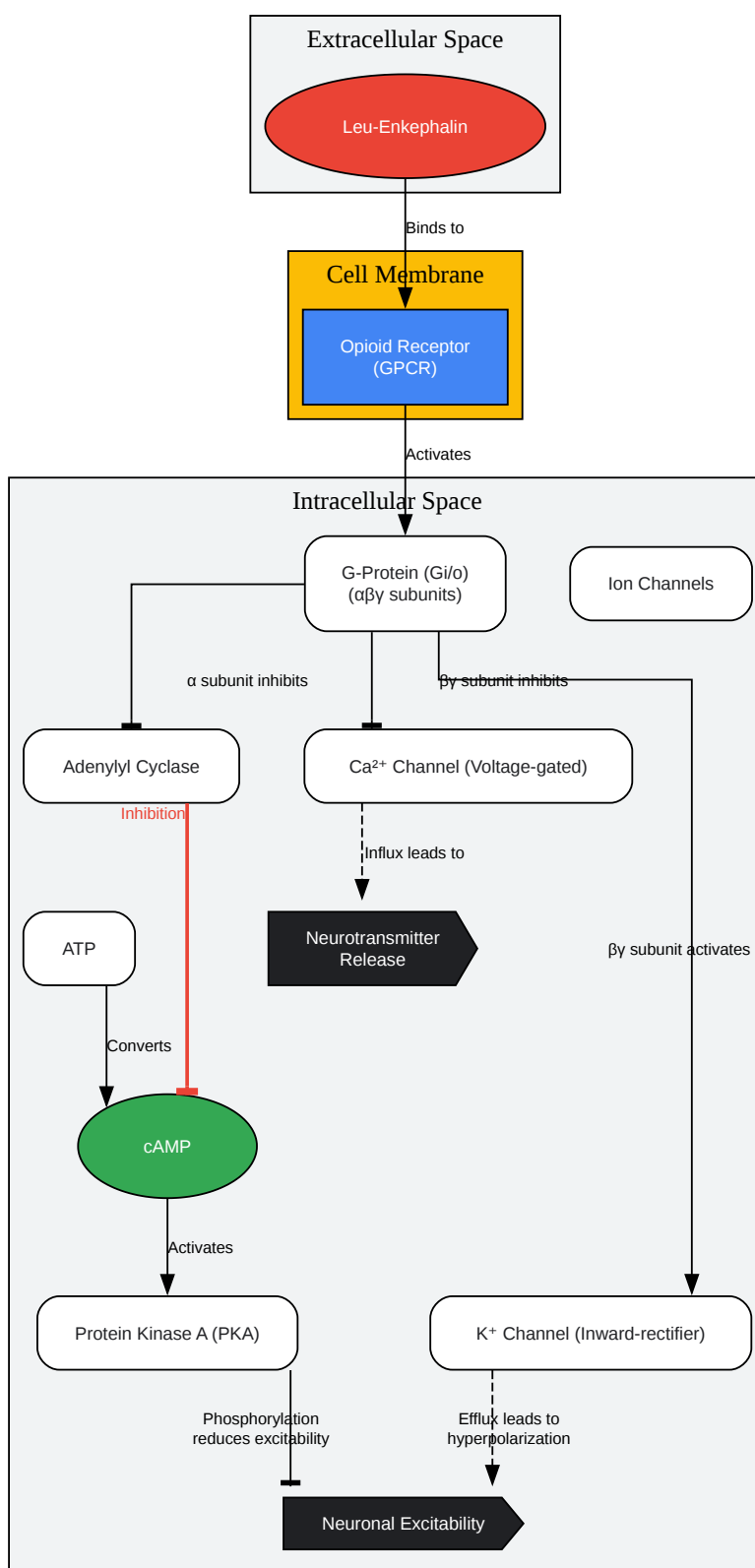
Solid-Phase Peptide Synthesis Workflow

Biological Context: Leu-Enkephalin Signaling Pathway

Peptides synthesized using **H-Leu-OEt.HCl** as a starting material, such as Leu-enkephalin, can have significant biological activity. Leu-enkephalin is an endogenous opioid peptide that acts as a neurotransmitter, primarily involved in pain modulation. It exerts its effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs).

Opioid Receptor Signaling Cascade

The binding of Leu-enkephalin to an opioid receptor (e.g., delta-opioid receptor) on the surface of a neuron initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby producing an analgesic effect.



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Leu-Enkephalin Signaling Pathway

Conclusion

H-Leu-OEt.HCl is a versatile and cost-effective starting material for the synthesis of leucine-containing peptides. Its utility is well-established in both solution-phase and solid-phase methodologies. The choice of synthetic strategy, protecting groups, and coupling reagents will depend on the target peptide's length, sequence, and desired scale of production. A thorough understanding of the experimental protocols and potential biological applications of the resulting peptides is crucial for researchers in drug discovery and development. The synthesis of biologically active peptides like Leu-enkephalin highlights the importance of **H-Leu-OEt.HCl** in advancing our understanding of physiological processes and in the development of novel therapeutics.

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